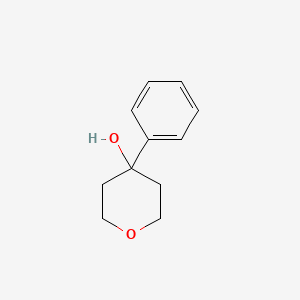

4-Phenyloxan-4-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-phenyloxan-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c12-11(6-8-13-9-7-11)10-4-2-1-3-5-10/h1-5,12H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFZFKBASNCZZMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80372419 | |

| Record name | 4-phenyloxan-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80372419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81462-07-9 | |

| Record name | 4-phenyloxan-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80372419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of 4-Phenyloxan-4-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of 4-Phenyloxan-4-ol. The document details the synthetic protocol, purification methods, and a full spectroscopic analysis of the target compound. All quantitative data is summarized in structured tables, and key experimental workflows are visualized using Graphviz diagrams to facilitate understanding and reproducibility in a research and development setting.

Introduction

This compound, also known as 4-phenyl-tetrahydropyran-4-ol, is a tertiary alcohol derivative of the tetrahydropyran ring system. The tetrahydropyran motif is a common structural feature in a wide range of biologically active natural products and synthetic pharmaceutical agents. The introduction of a phenyl group at the 4-position creates a chiral center and provides a key building block for the synthesis of more complex molecular architectures with potential applications in medicinal chemistry. This guide outlines a reliable method for the preparation and detailed characterization of this versatile compound.

Synthesis of this compound

The synthesis of this compound is achieved through a Grignard reaction, a robust and widely used method for the formation of carbon-carbon bonds. In this procedure, phenylmagnesium bromide, a Grignard reagent, is added to the electrophilic carbonyl carbon of tetrahydropyran-4-one. The subsequent acidic workup yields the desired tertiary alcohol.

Synthesis Pathway

Experimental Protocol

Materials and Reagents:

| Reagent | Formula | MW ( g/mol ) | Amount | Moles |

| Magnesium Turnings | Mg | 24.31 | 1.2 g | 0.05 |

| Bromobenzene | C₆H₅Br | 157.01 | 7.85 g (5.2 mL) | 0.05 |

| Tetrahydropyran-4-one | C₅H₈O₂ | 100.12 | 5.0 g | 0.05 |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 100 mL | - |

| Iodine | I₂ | 253.81 | 1 crystal | - |

| Saturated aq. NH₄Cl | NH₄Cl | 53.49 | 50 mL | - |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | - |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - |

Procedure:

-

Preparation of the Grignard Reagent:

-

A 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is flame-dried and allowed to cool to room temperature under a stream of nitrogen.

-

Magnesium turnings (1.2 g, 0.05 mol) and a small crystal of iodine are added to the flask.

-

Anhydrous THF (20 mL) is added to the flask.

-

A solution of bromobenzene (7.85 g, 0.05 mol) in anhydrous THF (30 mL) is placed in the dropping funnel.

-

A small portion of the bromobenzene solution is added to the magnesium suspension to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing.

-

The remaining bromobenzene solution is added dropwise at a rate that maintains a steady reflux.

-

After the addition is complete, the mixture is stirred for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with Tetrahydropyran-4-one:

-

A solution of tetrahydropyran-4-one (5.0 g, 0.05 mol) in anhydrous THF (50 mL) is added dropwise to the freshly prepared Grignard reagent at 0 °C (ice bath).

-

The reaction mixture is then allowed to warm to room temperature and stirred for 2 hours.

-

-

Workup and Purification:

-

The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution (50 mL) at 0 °C.

-

The aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford this compound as a white solid.

-

Experimental Workflow

Characterization of this compound

The structure and purity of the synthesized this compound were confirmed by a combination of spectroscopic methods, including ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry.

Physical and Chemical Properties

| Property | Value |

| CAS Number | 81462-07-9[1] |

| Molecular Formula | C₁₁H₁₄O₂[1] |

| Molecular Weight | 178.23 g/mol [1] |

| Appearance | White solid |

| Melting Point | Not available |

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.45 - 7.25 | m | 5H | Ar-H |

| 3.90 - 3.70 | m | 4H | -OCH₂- |

| 2.10 | s | 1H | -OH |

| 2.05 - 1.90 | m | 4H | -CH₂- |

¹³C NMR (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| 146.5 | Ar-C (quaternary) |

| 128.4 | Ar-CH |

| 127.2 | Ar-CH |

| 125.0 | Ar-CH |

| 71.0 | C-OH (quaternary) |

| 63.5 | -OCH₂- |

| 37.0 | -CH₂- |

Infrared (IR) Spectroscopy (KBr, cm⁻¹):

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 | br, s | O-H stretch |

| 3060, 3030 | w | C-H stretch (aromatic) |

| 2950, 2860 | m | C-H stretch (aliphatic) |

| 1600, 1490, 1450 | m | C=C stretch (aromatic) |

| 1100 | s | C-O stretch (ether) |

| 1050 | s | C-O stretch (alcohol) |

Mass Spectrometry (EI, 70 eV):

| m/z | Relative Intensity (%) | Assignment |

| 178 | 20 | [M]⁺ |

| 160 | 15 | [M - H₂O]⁺ |

| 120 | 100 | [M - C₄H₈O]⁺ |

| 105 | 80 | [C₆H₅CO]⁺ |

| 77 | 60 | [C₆H₅]⁺ |

Characterization Workflow

Discussion

The synthesis of this compound via the Grignard reaction is a reliable and efficient method. The reaction proceeds cleanly, and the product can be isolated in good yield after purification. The spectroscopic data are consistent with the proposed structure. The ¹H NMR spectrum clearly shows the signals for the aromatic protons of the phenyl group, the methylene protons of the tetrahydropyran ring, and the hydroxyl proton. The ¹³C NMR spectrum confirms the presence of the eleven carbon atoms in the molecule, including the quaternary carbon attached to the hydroxyl and phenyl groups. The IR spectrum displays the characteristic absorption bands for the hydroxyl group, the aromatic C-H and C=C bonds, and the C-O ether linkage. The mass spectrum shows the molecular ion peak at m/z 178, along with characteristic fragmentation patterns.

Conclusion

This technical guide provides a detailed protocol for the synthesis and comprehensive characterization of this compound. The presented data and workflows offer a valuable resource for researchers in organic synthesis and medicinal chemistry, enabling the reliable preparation and verification of this important building block for further drug discovery and development efforts. The straightforward synthetic route and detailed analytical data will facilitate its use in the creation of novel and complex molecular entities.

References

An In-Depth Technical Guide to 4-Phenyloxan-4-ol: Chemical Properties and Structure Elucidation

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phenyloxan-4-ol, a tertiary alcohol derivative of the tetrahydropyran ring system, represents a significant scaffold in medicinal chemistry and drug discovery. The incorporation of the oxane ring can impart favorable physicochemical properties to lead compounds, including improved solubility and metabolic stability. The phenyl substituent at the 4-position introduces aromatic interactions, which can be crucial for molecular recognition at biological targets. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and detailed structure elucidation of this compound, intended to serve as a valuable resource for researchers in the pharmaceutical and chemical sciences.

Chemical Properties

This compound is a stable, solid organic compound. A summary of its key chemical and physical properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄O₂ | PubChem CID: 2741305[1] |

| Molecular Weight | 178.23 g/mol | PubChem CID: 2741305[1] |

| IUPAC Name | This compound | PubChem CID: 2741305[1] |

| CAS Number | 81462-07-9 | PubChem CID: 2741305[1] |

| Appearance | White to off-white solid | Inferred from typical properties of similar compounds |

| Solubility | Soluble in common organic solvents such as methanol, ethanol, and dichloromethane. | Inferred from structure |

Synthesis of this compound

The most direct and common method for the synthesis of this compound is the Grignard reaction. This powerful carbon-carbon bond-forming reaction involves the nucleophilic addition of a phenylmagnesium halide to the electrophilic carbonyl carbon of tetrahydro-4H-pyran-4-one.

Reaction Scheme:

References

A Technical Guide to the Spectroscopic Characterization of 4-Phenyloxan-4-ol

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the expected spectroscopic data for 4-Phenyloxan-4-ol (also known as 4-phenyltetrahydro-2H-pyran-4-ol). While specific experimental spectra for this compound are not widely published, this document outlines the predicted spectroscopic characteristics based on its molecular structure, which comprises a phenyl group, a tertiary alcohol, and an oxane (tetrahydropyran) ring. The methodologies provided are standardized protocols applicable for the structural elucidation of this and similar small organic molecules.

Molecular Structure and Properties:

-

IUPAC Name: this compound[1]

-

Molecular Formula: C₁₁H₁₄O₂[1]

-

Molecular Weight: 178.23 g/mol [1]

-

Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are crucial for structural confirmation.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the phenyl ring, the aliphatic protons on the oxane ring, and the hydroxyl proton.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.2 - 7.5 | Multiplet (m) | 5H | Aromatic protons (C₆H₅) |

| ~ 3.6 - 4.0 | Multiplet (m) | 4H | Axial & Equatorial protons adjacent to ring oxygen (-O-CH₂) |

| ~ 1.8 - 2.2 | Multiplet (m) | 4H | Axial & Equatorial protons on the β-carbons (-CH₂-C-CH₂) |

| Variable (typically ~1.5 - 3.0) | Singlet (s, broad) | 1H | Hydroxyl proton (-OH) |

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule. The chemical shifts are influenced by the electronic environment of the carbons.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 145 - 148 | Quaternary aromatic carbon (ipso-C) |

| ~ 125 - 129 | Aromatic carbons (-CH) |

| ~ 70 - 75 | Quaternary aliphatic carbon (C-OH) |

| ~ 60 - 65 | Aliphatic carbons adjacent to ring oxygen (-O-CH₂) |

| ~ 35 - 45 | Aliphatic carbons on the β-position (-CH₂-C-CH₂) |

Experimental Protocol for NMR Spectroscopy

A sample of this compound (typically 5-10 mg) is dissolved in approximately 0.6 mL of a deuterated solvent, such as deuterochloroform (CDCl₃). A small amount of tetramethylsilane (TMS) is added to serve as an internal standard (δ = 0.00 ppm).[2] The spectrum is acquired on a 400 MHz (or higher) NMR spectrometer. ¹H NMR spectra are typically recorded with 16-32 scans, while ¹³C NMR may require several hundred to a few thousand scans for adequate signal-to-noise, especially for quaternary carbons.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.

Predicted IR Absorption Data

The IR spectrum of this compound is expected to display characteristic absorption bands for its hydroxyl, phenyl, and ether functionalities.

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |

| 3600 - 3200 | Strong, Broad | O-H Stretch | Tertiary Alcohol (-OH) |

| 3100 - 3000 | Medium | C-H Stretch | Aromatic C-H |

| 2980 - 2850 | Medium-Strong | C-H Stretch | Aliphatic C-H (oxane ring) |

| 1600, 1495, 1450 | Medium-Weak | C=C Stretch | Aromatic Ring |

| 1150 - 1050 | Strong | C-O Stretch | Ether (oxane ring) and Tertiary Alcohol |

Experimental Protocol for IR Spectroscopy

The IR spectrum can be obtained using several methods. For a solid sample like this compound, the potassium bromide (KBr) pellet method is common. A few milligrams of the sample are finely ground with ~100 mg of dry KBr powder and pressed into a thin, transparent disk. Alternatively, a spectrum can be recorded by dissolving the sample in a suitable solvent (like CCl₄) or as a thin film on a salt plate. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and deducing structural features.

Predicted Mass Spectrometry Data

Using an electron ionization (EI) source, the mass spectrum would be expected to show the molecular ion peak and several characteristic fragment ions.

| Predicted m/z | Ion Formula | Identity/Interpretation |

| 178 | [C₁₁H₁₄O₂]⁺ | Molecular Ion (M⁺) |

| 160 | [C₁₁H₁₂O]⁺ | Loss of water (M - H₂O) |

| 105 | [C₇H₅O]⁺ | Benzoyl cation fragment |

| 101 | [C₅H₉O₂]⁺ | Loss of phenyl group (M - C₆H₅) |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Experimental Protocol for Mass Spectrometry

The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS). In Electron Ionization (EI-MS), the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[2] The resulting ions are separated by a mass analyzer (e.g., a quadrupole) and detected to generate the mass spectrum.

Spectroscopic Analysis Workflow

The logical workflow for the complete structural characterization of this compound involves a multi-technique approach to gather complementary data, leading to an unambiguous structure confirmation.

Caption: Workflow for the spectroscopic elucidation of this compound.

References

Unveiling 4-Phenyloxan-4-ol: A Synthetic Compound's Journey from Conception to Characterization

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Phenyloxan-4-ol, a tertiary alcohol derivative of the tetrahydropyran ring system, is a synthetic compound with no known natural occurrence. Its discovery is rooted in synthetic chemistry, likely emerging from broader explorations of heterocyclic compounds for potential applications in medicinal chemistry and materials science. The principal and most direct route to its synthesis is the Grignard reaction, a cornerstone of carbon-carbon bond formation in organic chemistry. This technical guide provides a comprehensive overview of this compound, focusing on its synthesis, characterization, and the absence of evidence for its natural existence.

Discovery and Natural Occurrence

Extensive searches of chemical and biological databases and the scientific literature have yielded no evidence of this compound as a naturally occurring product in any plant, animal, or microorganism. Its existence is the result of deliberate laboratory synthesis. The "discovery" of this compound is therefore synonymous with its first successful synthesis, likely achieved during systematic studies of the reactions of tetrahydropyranones with organometallic reagents. The initial synthesis was probably not driven by a specific biological target but rather as part of a broader effort to create novel molecular scaffolds for further chemical and biological investigation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These values are primarily computed, based on its chemical structure.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄O₂ | PubChem |

| Molecular Weight | 178.23 g/mol | PubChem |

| IUPAC Name | This compound | PubChem |

| CAS Number | 81462-07-9 | PubChem |

| Appearance | White to off-white solid (predicted) | - |

| Melting Point | Not reported | - |

| Boiling Point | Not reported | - |

| Solubility | Soluble in organic solvents like ethanol, methanol, and dichloromethane. Limited solubility in water (predicted). | - |

Synthesis of this compound

The most direct and widely applicable method for the synthesis of this compound is the Grignard reaction. This involves the nucleophilic addition of a phenylmagnesium halide (e.g., phenylmagnesium bromide) to the carbonyl carbon of tetrahydro-4H-pyran-4-one.

General Experimental Protocol: Grignard Reaction

Materials:

-

Tetrahydro-4H-pyran-4-one

-

Bromobenzene

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Anhydrous ammonium chloride solution (saturated)

-

Anhydrous sodium sulfate

-

Standard glassware for anhydrous reactions

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, magnesium turnings are placed. A solution of bromobenzene in anhydrous diethyl ether or THF is added dropwise via the dropping funnel. The reaction is initiated, often with gentle heating or the addition of a small crystal of iodine. Once the reaction starts, the remaining bromobenzene solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of the phenylmagnesium bromide.

-

Reaction with Tetrahydro-4H-pyran-4-one: The Grignard reagent solution is cooled in an ice bath. A solution of tetrahydro-4H-pyran-4-one in anhydrous diethyl ether or THF is then added dropwise from the dropping funnel. The reaction is exothermic and the addition rate should be controlled to maintain a gentle reaction. After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours.

-

Work-up and Purification: The reaction is quenched by the slow, careful addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether or THF. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.

The overall synthetic workflow is depicted in the following diagram:

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. The expected data is summarized in Table 2.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons (phenyl group): multiplet in the range of δ 7.2-7.6 ppm. - Methylene protons adjacent to the oxygen atom in the ring: multiplet around δ 3.7-4.0 ppm. - Methylene protons at the 2 and 6 positions of the ring: multiplet around δ 1.8-2.2 ppm. - Hydroxyl proton: a broad singlet, chemical shift dependent on concentration and solvent. |

| ¹³C NMR | - Aromatic carbons: signals in the range of δ 125-145 ppm. - Quaternary carbon bearing the phenyl and hydroxyl groups: signal around δ 70-80 ppm. - Methylene carbons adjacent to the ring oxygen: signal around δ 60-65 ppm. - Methylene carbons at the 2 and 6 positions: signal around δ 35-45 ppm. |

| Infrared (IR) | - A broad O-H stretching band for the hydroxyl group around 3200-3600 cm⁻¹. - C-H stretching bands for the aromatic and aliphatic protons around 2850-3100 cm⁻¹. - C-O stretching band for the ether linkage in the ring around 1050-1150 cm⁻¹. - Aromatic C=C stretching bands around 1450-1600 cm⁻¹. |

| Mass Spectrometry (MS) | - Molecular ion peak (M⁺) at m/z = 178. - Fragmentation pattern showing the loss of a water molecule (M-18), and cleavage of the phenyl group. |

Biological Activity and Signaling Pathways

Currently, there is a lack of published data on the biological activity of this compound. No studies have reported its interaction with any specific biological targets or its involvement in any signaling pathways. Its synthesis in the literature is primarily as a chemical entity without a specified biological application. Therefore, no signaling pathway diagrams can be generated at this time. The logical relationship for its creation is purely synthetic, as depicted in the workflow diagram above.

Conclusion

This compound is a synthetic heterocyclic compound with no known natural origins. Its discovery and existence are a product of laboratory synthesis, primarily through the Grignard reaction of tetrahydro-4H-pyran-4-one. While its physicochemical properties can be predicted, detailed experimental data on its biological activity remains to be explored. This technical guide provides a foundational understanding of this compound for researchers and professionals in drug development, highlighting its synthetic nature and providing a basis for its preparation and characterization. Future investigations into its potential biological effects could open new avenues for its application.

In Silico Prediction of 4-Phenyloxan-4-ol Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the in silico prediction of the bioactivity of 4-Phenyloxan-4-ol, a small molecule with potential therapeutic applications. In the absence of extensive experimental data, this document outlines a systematic computational approach to identify potential biological targets, predict binding affinity, and evaluate pharmacokinetic properties. Detailed methodologies for key in silico techniques, including ligand-based pharmacophore modeling, molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, are presented. This guide serves as a valuable resource for researchers and scientists in the early stages of drug discovery and development, enabling the efficient characterization of novel chemical entities.

Introduction

This compound is a heterocyclic compound with the molecular formula C₁₁H₁₄O₂.[1] Its structure, featuring a phenyl group attached to an oxane ring, suggests potential interactions with various biological targets. Computational, or in silico, methods have become indispensable in modern drug discovery, offering a rapid and cost-effective means to screen vast chemical libraries, predict biological activity, and identify potential lead compounds for further development.[2][3][4][5] This guide details a structured in silico workflow to hypothesize and evaluate the bioactivity of this compound, focusing on its potential as an inhibitor of Cyclooxygenase-2 (COX-2), a key enzyme in inflammatory pathways.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound, computed from its chemical structure, is presented in Table 1. These properties are crucial for predicting its pharmacokinetic behavior and drug-likeness.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄O₂ | PubChem[1] |

| Molecular Weight | 178.23 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| SMILES | C1COCCC1(C2=CC=CC=C2)O | PubChem[1] |

| XLogP3 | 1.8 | PubChem (Predicted) |

| Hydrogen Bond Donor Count | 1 | PubChem (Predicted) |

| Hydrogen Bond Acceptor Count | 2 | PubChem (Predicted) |

| Rotatable Bond Count | 1 | PubChem (Predicted) |

In Silico Bioactivity Prediction Workflow

The proposed workflow for predicting the bioactivity of this compound is a multi-step process that integrates various computational techniques.

Experimental Protocols

This section provides detailed methodologies for the key in silico experiments outlined in the workflow.

Ligand-Based Pharmacophore Modeling

Objective: To identify the essential chemical features of known COX-2 inhibitors and screen this compound against this model.

Protocol:

-

Dataset Collection: A set of at least 20-30 structurally diverse and potent known COX-2 inhibitors with reported IC₅₀ values are collected from literature or databases like ChEMBL.

-

Conformational Analysis: Generate a diverse set of low-energy conformers for each ligand in the dataset using software such as Omega (OpenEye) or Confab (OpenBabel).

-

Pharmacophore Feature Identification: Identify common chemical features such as hydrogen bond acceptors/donors, hydrophobic regions, aromatic rings, and positive/negative ionizable groups present in the active ligands.

-

Pharmacophore Model Generation: Use software like Phase (Schrödinger), LigandScout, or PharmaGist to generate and score pharmacophore hypotheses based on the alignment of the active ligands. The best model is selected based on statistical parameters like survival score and selectivity.

-

Model Validation: The selected pharmacophore model is validated using a test set of known active and inactive compounds (decoys) to assess its ability to distinguish between them.

-

Screening: The generated conformers of this compound are screened against the validated pharmacophore model to determine if it fits the required chemical features.

Molecular Docking

Objective: To predict the binding mode and estimate the binding affinity of this compound to the active site of COX-2.

Protocol:

-

Target Preparation:

-

The 3D crystal structure of human COX-2 (e.g., PDB ID: 5KIR) is downloaded from the Protein Data Bank.

-

Water molecules and co-crystallized ligands are removed.

-

Hydrogen atoms are added, and charges are assigned to the protein atoms using software like Schrödinger's Protein Preparation Wizard or AutoDockTools.

-

The protein structure is energy minimized to relieve any steric clashes.

-

-

Ligand Preparation:

-

The 3D structure of this compound is generated and optimized using a suitable force field (e.g., MMFF94).

-

Partial charges are assigned to the ligand atoms.

-

-

Binding Site Definition: The binding site is defined based on the co-crystallized ligand in the original PDB structure or through binding site prediction algorithms. A grid box encompassing the active site is generated.

-

Docking Simulation: Molecular docking is performed using software like AutoDock Vina, Glide (Schrödinger), or GOLD (CCDC). The program samples different conformations and orientations of the ligand within the binding site and scores them based on a scoring function.

-

Pose Analysis: The resulting docking poses are analyzed to identify the most favorable binding mode based on the docking score and interactions with key amino acid residues in the active site.

ADMET Prediction

Objective: To evaluate the drug-likeness and potential pharmacokinetic and toxicity profiles of this compound.

Protocol:

-

Descriptor Calculation: A wide range of molecular descriptors (e.g., molecular weight, logP, polar surface area, number of hydrogen bond donors/acceptors) are calculated for this compound.

-

ADMET Modeling: The calculated descriptors are used as input for various predictive models to estimate ADMET properties. This can be done using web-based tools like SwissADME and ProTox-II or commercial software packages.

-

Properties to Evaluate:

-

Absorption: Human intestinal absorption (HIA), Caco-2 cell permeability.

-

Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding.

-

Metabolism: Cytochrome P450 (CYP) enzyme inhibition (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).

-

Excretion: Renal clearance.

-

Toxicity: Ames mutagenicity, hepatotoxicity, cardiotoxicity (hERG inhibition).

-

-

Analysis: The predicted ADMET properties are analyzed to assess the overall drug-likeness and potential liabilities of the compound.

Hypothetical Data Presentation

The following tables present hypothetical quantitative data that could be generated from the in silico analysis.

Table 2: Hypothetical Molecular Docking Results of this compound with COX-2

| Parameter | Value |

| Docking Score (kcal/mol) | -8.5 |

| Predicted Inhibition Constant (Ki) | 500 nM |

| Key Interacting Residues | Arg120, Tyr355, Ser530 |

| Type of Interactions | Hydrogen bond with Ser530, Pi-Alkyl with Arg120 |

Table 3: Hypothetical Predicted ADMET Properties of this compound

| Property | Predicted Value | Interpretation |

| Human Intestinal Absorption | High | Good oral bioavailability |

| Blood-Brain Barrier Permeation | No | Low potential for CNS side effects |

| CYP2C9 Inhibition | Inhibitor | Potential for drug-drug interactions |

| Ames Mutagenicity | Non-mutagenic | Low risk of carcinogenicity |

| hERG Inhibition | Non-inhibitor | Low risk of cardiotoxicity |

Hypothetical Signaling Pathway

The following diagram illustrates the hypothetical mechanism of action of this compound as a COX-2 inhibitor within the arachidonic acid signaling pathway.

Conclusion

This technical guide provides a comprehensive roadmap for the in silico evaluation of this compound's bioactivity. By following the detailed protocols for pharmacophore modeling, molecular docking, and ADMET prediction, researchers can generate valuable preliminary data to guide further experimental validation. The presented workflow and hypothetical results for COX-2 inhibition serve as a template that can be adapted for investigating other potential biological targets. This computational approach facilitates a more efficient and informed drug discovery process, accelerating the identification and development of novel therapeutic agents.

References

- 1. This compound | C11H14O2 | CID 2741305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Frontiers | Integrative computational approaches for discovery and evaluation of lead compound for drug design [frontiersin.org]

- 3. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Computational drug discovery could open new doors | The University of Arizona Health Sciences [healthsciences.arizona.edu]

- 5. community.cadence.com [community.cadence.com]

Preliminary Cytotoxicity Screening of 4-Phenyloxan-4-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific studies on the preliminary cytotoxicity of 4-Phenyloxan-4-ol are not publicly available. This guide, therefore, provides a comprehensive framework and standardized protocols for conducting such a screening, based on established methodologies for novel chemical entities. The data presented herein is illustrative and intended to serve as a template for the evaluation of this compound.

Introduction

This compound is a novel heterocyclic compound with potential applications in medicinal chemistry. A critical initial step in the evaluation of any new chemical entity for therapeutic potential is the assessment of its cytotoxicity.[1][2] This technical guide outlines a systematic approach to the preliminary in vitro cytotoxicity screening of this compound, providing detailed experimental protocols, data presentation formats, and visualizations of key workflows and potential cellular pathways. The objective is to determine the concentration-dependent toxic effects of the compound on cultured cells, a crucial step for identifying promising candidates for further development.[1]

Quantitative Cytotoxicity Data

The primary metric for quantifying cytotoxicity is the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that reduces cell viability by 50% compared to an untreated control.[1] The following tables are presented as a template for summarizing the cytotoxic activity of this compound against a panel of human cancer cell lines and a non-cancerous cell line to assess selectivity.

Table 1: Hypothetical Cytotoxic Activity of this compound against Various Human Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) ± SD |

| MCF-7 | Breast Adenocarcinoma | 48 | [Insert Value] |

| HeLa | Cervical Cancer | 48 | [Insert Value] |

| A549 | Lung Carcinoma | 48 | [Insert Value] |

| HepG2 | Hepatocellular Carcinoma | 48 | [Insert Value] |

| PC-3 | Prostate Cancer | 48 | [Insert Value] |

Table 2: Hypothetical Selectivity Index of this compound

| Cell Line | Description | IC50 (µM) ± SD | Selectivity Index (SI) |

| HEK293 | Normal Human Embryonic Kidney | [Insert Value] | [Insert Value] |

| MCF-7 | Breast Cancer | [Insert Value] | [Insert Value] |

The Selectivity Index (SI) is calculated as the IC50 of the compound in a normal cell line divided by the IC50 in a cancer cell line. A higher SI value suggests a greater selectivity for cancer cells.

Experimental Protocols

The following are detailed protocols for standard in vitro cytotoxicity assays that are fundamental for screening novel compounds.[1][3]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][4] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[4][5]

Materials:

-

96-well cell culture plates

-

This compound (stock solution in DMSO)

-

Complete cell culture medium

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl Sulfoxide (DMSO) or solubilization buffer[5]

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[5]

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank (medium only).[5]

-

Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[5]

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.[5]

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method that quantifies cell death by measuring the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.[1]

Materials:

-

96-well cell culture plates

-

This compound (stock solution in DMSO)

-

LDH cytotoxicity assay kit (commercially available)

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment: Seed cells in a 96-well plate as described for the MTT assay. Treat the cells with various concentrations of this compound for the desired time period. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[1]

-

Supernatant Collection: After incubation, transfer an aliquot of the cell culture supernatant to a new 96-well plate.[1]

-

LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.

-

Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[5]

-

Stop Reaction: Add the stop solution from the kit to each well.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[5]

Visualizations

Experimental Workflow and Potential Signaling Pathway

The following diagrams illustrate the general experimental workflow for cytotoxicity assessment and a simplified potential signaling pathway that could be investigated if this compound induces apoptosis.

References

Navigating the Physicochemical Landscape of 4-Phenyloxan-4-ol: A Technical Guide to Solubility and Stability

For Immediate Release

This technical guide provides an in-depth overview of the essential physicochemical properties of 4-Phenyloxan-4-ol, a heterocyclic tertiary alcohol with potential applications in pharmaceutical development. Aimed at researchers, scientists, and drug development professionals, this document outlines the methodologies for determining the aqueous and organic solubility of this compound, as well as a comprehensive strategy for assessing its stability under various stress conditions as mandated by international guidelines. Due to the limited publicly available data on this specific molecule, this guide focuses on the requisite experimental protocols and data presentation formats, offering a robust framework for its investigation.

Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. Understanding its behavior in various solvent systems is a fundamental step in the pre-formulation pipeline.

Predicted Physicochemical Properties

While experimental data is scarce, computational models provide initial insights into the properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄O₂ | PubChem[1] |

| Molecular Weight | 178.23 g/mol | PubChem[1] |

| XLogP3-AA (Predicted) | 1.5 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

Note: These are computationally predicted values and require experimental verification.

Experimental Solubility Determination

To experimentally determine the solubility of this compound, a standardized protocol should be followed.

Experimental Protocol: Equilibrium Solubility Measurement

-

Preparation of Saturated Solutions: An excess amount of this compound is added to a series of vials containing different solvents (e.g., water, phosphate buffer at various pH levels, ethanol, propylene glycol).

-

Equilibration: The vials are sealed and agitated in a temperature-controlled shaker bath (e.g., at 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, the suspensions are allowed to settle. An aliquot of the supernatant is carefully removed and filtered through a suitable syringe filter (e.g., 0.22 µm) to remove undissolved solids.

-

Quantification: The concentration of this compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[2]

-

Data Reporting: Solubility is reported in units such as mg/mL or µg/mL.

Illustrative Solubility Data Table

| Solvent System | Temperature (°C) | Solubility (mg/mL) - Illustrative |

| Purified Water | 25 | 0.5 |

| pH 1.2 Buffer (Simulated Gastric Fluid) | 37 | 0.4 |

| pH 6.8 Buffer (Simulated Intestinal Fluid) | 37 | 0.6 |

| Ethanol | 25 | 50.2 |

| Propylene Glycol | 25 | 25.8 |

| Polyethylene Glycol 400 | 25 | 35.1 |

This table presents hypothetical data to demonstrate the expected format of results.

Stability Studies of this compound

Stability testing is crucial for identifying potential degradation pathways and establishing the shelf-life and storage conditions for a drug substance. Forced degradation studies are a key component of this process.[3][4]

Forced Degradation Studies

Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than accelerated stability testing to identify likely degradation products.[3][4] This helps in developing and validating a stability-indicating analytical method.[5][6][7]

Experimental Protocol: Forced Degradation

-

Sample Preparation: Solutions of this compound (e.g., 1 mg/mL) are prepared in various stress media.[8]

-

Stress Conditions: The samples are exposed to the following conditions as per ICH Q1A(R2) guidelines:[4][9]

-

Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: The solid drug substance is kept at 80°C for 48 hours.

-

Photostability: The solid drug substance and a solution are exposed to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

-

Analysis: After the exposure period, the samples are analyzed by a stability-indicating HPLC method to determine the percentage of degradation and to profile the degradation products.

Illustrative Forced Degradation Data Table

| Stress Condition | Duration | Temperature | % Degradation - Illustrative | Major Degradation Products (Retention Time) - Illustrative |

| 0.1 N HCl | 24 h | 60°C | 15.2 | 2.5 min, 4.8 min |

| 0.1 N NaOH | 24 h | 60°C | 8.5 | 3.1 min |

| 3% H₂O₂ | 24 h | RT | 22.1 | 5.2 min |

| Thermal (Solid) | 48 h | 80°C | 5.3 | 2.5 min |

| Photolytic (Solution) | 1.2 million lux h | RT | 11.8 | 6.1 min, 7.3 min |

This table presents hypothetical data to demonstrate the expected format of results.

Visualization of Experimental Workflows

To clearly delineate the experimental processes, the following diagrams have been generated using the Graphviz DOT language.

Caption: Workflow for Equilibrium Solubility Determination.

Caption: Workflow for Forced Degradation Stability Studies.

Conclusion

While specific experimental data for this compound remains to be published, this technical guide provides a comprehensive framework for its systematic investigation. The detailed protocols for solubility and stability studies, along with the structured approach to data presentation and visualization of workflows, offer a clear roadmap for researchers. The successful execution of these studies will be instrumental in elucidating the physicochemical profile of this compound, thereby facilitating its potential development as a pharmaceutical agent. Future work should focus on generating robust experimental data for this compound and elucidating the structure of any significant degradation products.

References

- 1. This compound | C11H14O2 | CID 2741305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. resolvemass.ca [resolvemass.ca]

- 5. ijpsr.com [ijpsr.com]

- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 7. ijtsrd.com [ijtsrd.com]

- 8. youtube.com [youtube.com]

- 9. Comparison of Analytical Parameters Required for Validation Forced Degradation Studies - The Pharmaceutical and Chemical Journal [tpcj.org]

A Theoretical Investigation of 4-Phenyloxan-4-ol: A Quantum Chemical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

4-Phenyloxan-4-ol, a derivative of tetrahydropyran, possesses a unique combination of a bulky phenyl group and a polar hydroxyl group attached to a flexible oxane ring. This structural arrangement suggests potential for stereoelectronic effects and diverse intermolecular interactions, which are critical for its function in various applications, including as a scaffold in drug discovery. Quantum chemical calculations offer a powerful, non-experimental approach to determine the fundamental properties of molecules with high accuracy.[1] By solving the Schrödinger equation, or an approximation thereof, we can predict molecular geometries, vibrational frequencies, electronic structures, and other key physicochemical properties.

This whitepaper proposes a detailed protocol for a computational study of this compound. The primary objectives of this theoretical investigation are:

-

To determine the stable conformers of this compound and their optimized geometric parameters.

-

To calculate and assign its vibrational frequencies.

-

To analyze its frontier molecular orbitals (HOMO and LUMO) to understand its chemical reactivity and kinetic stability.[2]

-

To map the electrostatic potential to identify regions susceptible to electrophilic and nucleophilic attack.[2]

The methodologies outlined herein are based on established computational practices for organic molecules, ensuring a high degree of confidence in the predicted outcomes.[1][3][4]

Proposed Computational Methodology

The core of the proposed quantum chemical calculations for this compound is Density Functional Theory (DFT), which offers a favorable balance between accuracy and computational cost for molecules of this size.[1][5]

Software and Hardware

The calculations would be performed using a standard quantum chemistry software package, such as Gaussian 16 or a more recent version.[1][3] High-performance computing (HPC) resources are recommended for timely completion of the calculations, especially for frequency analysis and potential conformational searches.

Detailed Protocol

-

Molecular Structure Input: The initial 3D structure of this compound will be constructed using molecular modeling software. The molecular formula is C₁₁H₁₄O₂.[6]

-

Conformational Analysis: Due to the flexibility of the oxane ring, a conformational search will be performed to identify the lowest energy conformers. This can be achieved using a molecular mechanics force field (e.g., MMFF94) followed by DFT re-optimization of the most stable conformers.

-

Geometry Optimization: The geometry of the most stable conformer will be fully optimized without any symmetry constraints. This process involves finding the stationary point on the potential energy surface, which corresponds to the equilibrium structure of the molecule.

-

Method: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.[1][3][4][7] This functional is widely used and has been shown to provide reliable results for a broad range of organic molecules.

-

Basis Set: 6-311++G(d,p). This Pople-style basis set includes diffuse functions (++) to accurately describe lone pairs and anions, and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.

-

-

Vibrational Frequency Calculation: Following geometry optimization, vibrational frequencies will be calculated at the same level of theory. The absence of imaginary frequencies will confirm that the optimized structure corresponds to a true energy minimum. The calculated frequencies can be used to simulate the infrared (IR) and Raman spectra of the molecule.

-

Electronic Property Analysis:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be calculated. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability.[2]

-

Molecular Electrostatic Potential (MEP): The MEP surface will be generated to visualize the charge distribution and predict sites for intermolecular interactions.[2]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis will be performed to investigate intramolecular charge transfer, hyperconjugative interactions, and the nature of chemical bonds.[2]

-

The logical flow of this proposed methodology is depicted in the diagram below.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Quantum chemical research of the molecular structure of 3,4-dicyanofuroxan | Kolesnikova | Fine Chemical Technologies [finechem-mirea.ru]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C11H14O2 | CID 2741305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5)-3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives: DFT and molecular docking approaches - PMC [pmc.ncbi.nlm.nih.gov]

Potential Biological Targets of Terpinen-4-ol: A Technical Whitepaper

Disclaimer: Initial searches for "4-Phenyloxan-4-ol" did not yield specific biological data. The following guide focuses on "Terpinen-4-ol," a structurally distinct monoterpenoid that is a major bioactive component of tea tree oil. It is presumed that this is the compound of interest for the user. This document provides a comprehensive overview of the known biological targets of Terpinen-4-ol, supported by quantitative data, experimental methodologies, and pathway visualizations for researchers and drug development professionals.

Introduction

Terpinen-4-ol is a naturally occurring monoterpene and the primary active constituent of tea tree oil, derived from the plant Melaleuca alternifolia.[1][2] It has garnered significant scientific interest due to its wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][3] This technical guide delineates the potential biological targets of Terpinen-4-ol, providing a foundational resource for further research and therapeutic development.

Antimicrobial Targets and Mechanisms

Terpinen-4-ol exhibits broad-spectrum activity against various pathogens, including bacteria and fungi.[1][3] Its antimicrobial effects are attributed to its ability to disrupt cellular structures and interfere with essential metabolic processes.

Bacterial Cell Wall and Membrane Disruption

A primary mechanism of Terpinen-4-ol's antibacterial action is the disruption of the bacterial cell wall and membrane. This leads to increased permeability, leakage of intracellular components, and ultimately, cell death.[4]

-

Target: Penicillin-Binding Protein 2a (PBP2a)

-

General Membrane Damage:

-

Studies on Streptococcus agalactiae have shown that Terpinen-4-ol treatment leads to visible damage to the cell membrane and wall, as observed through transmission electron microscopy.[4] This damage results in the release of intracellular ions like Ca2+ and Mg2+, as well as lactate dehydrogenase (LDH), confirming a loss of membrane integrity.[4]

-

Inhibition of Macromolecular Synthesis

Terpinen-4-ol has also been shown to interfere with the synthesis of essential macromolecules in bacteria.

-

Targets: Protein and DNA Synthesis Machinery

Quantitative Antimicrobial Activity

The antimicrobial potency of Terpinen-4-ol is often quantified by the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

| Organism | MIC | MBC | Reference |

| Staphylococcus aureus | 0.25% (v/v) | 0.5% (v/v) | [5] |

| Streptococcus agalactiae | 98 µg/mL | 196 µg/mL | [4] |

| Legionella pneumophila | 0.06–0.125% (v/v) | 0.25–0.5% (v/v) | [2] |

Anticancer Targets and Mechanisms

Terpinen-4-ol has demonstrated significant antitumor effects in various cancer cell lines, primarily through the induction of apoptosis and modulation of key signaling pathways.[6][7]

Induction of Apoptosis

A key mechanism of Terpinen-4-ol's anticancer activity is the induction of programmed cell death, or apoptosis.[6]

Modulation of Cell Signaling Pathways

-

Target: Calpain-2, β-catenin, and Caspase-12

-

In cutaneous squamous cell carcinoma (cSCC), Terpinen-4-ol has been shown to suppress cell proliferation and motility by upregulating the expression of calpain-2.[8] Enhanced calpain-2 activity leads to the proteolytic cleavage of its target proteins, β-catenin and caspase-12, which are involved in cell adhesion and apoptosis, respectively.[8]

-

-

Interaction with EGFR Signaling:

Quantitative Anticancer Activity

The anticancer effects of Terpinen-4-ol have been quantified in various cancer cell lines.

| Cancer Type | Cell Lines | Concentration Range | Growth Inhibition | Reference |

| Colorectal, Pancreatic, Gastric, Prostate | Various | 0.005% - 0.1% | 10% - 90% | [6][7] |

| Cutaneous Squamous Cell Carcinoma | A431, SCL-1, COLO-16 | 1, 2, and 4 µM | Concentration-dependent inhibition | [8] |

Anti-inflammatory Targets and Mechanisms

Terpinen-4-ol exhibits anti-inflammatory properties by modulating the production of inflammatory mediators.[9]

Inhibition of Pro-inflammatory Cytokine Production

-

Targets: Macrophage Inflammatory Protein-2 (MIP-2) and Tumor Necrosis Factor-alpha (TNF-α)

-

In a murine model of oral candidiasis, Terpinen-4-ol was found to suppress inflammatory reactions by inhibiting the production of the chemokine MIP-2.[9]

-

In vitro studies with macrophages have demonstrated that Terpinen-4-ol can significantly inhibit the secretion of TNF-α when stimulated with heat-killed Candida albicans.[9]

-

Experimental Protocols

Determination of MIC and MBC

The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are determined using broth microdilution methods as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

-

A two-fold serial dilution of Terpinen-4-ol is prepared in a suitable broth medium in a 96-well microtiter plate.

-

Each well is inoculated with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).

-

The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

The MIC is determined as the lowest concentration of Terpinen-4-ol that completely inhibits visible bacterial growth.

-

To determine the MBC, an aliquot from the wells showing no growth is subcultured onto an agar plate.

-

The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Cell Viability and Proliferation Assays (MTT Assay)

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of Terpinen-4-ol for a specified duration (e.g., 24, 48, or 72 hours).

-

Following treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

-

The plate is incubated for a few hours to allow for the formation of formazan crystals by metabolically active cells.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Western Blotting for Protein Expression

-

Cells are treated with Terpinen-4-ol and then lysed to extract total proteins.

-

Protein concentration is determined using a protein assay (e.g., BCA assay).

-

Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins (e.g., calpain-2, β-catenin).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Caption: Proposed mechanism of Terpinen-4-ol in cutaneous squamous cell carcinoma.

Caption: Workflow for determining Minimum Inhibitory and Bactericidal Concentrations.

References

- 1. ijpjournal.com [ijpjournal.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. The Antibacterial Mechanism of Terpinen-4-ol Against Streptococcus agalactiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Terpinen-4-ol as an Antibacterial and Antibiofilm Agent against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Terpinen-4-ol: A Novel and Promising Therapeutic Agent for Human Gastrointestinal Cancers | PLOS One [journals.plos.org]

- 7. Terpinen-4-ol: A Novel and Promising Therapeutic Agent for Human Gastrointestinal Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Terpinen-4-ol suppresses proliferation and motility of cutaneous squamous cell carcinoma cells by enhancing calpain-2 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Suppression of inflammatory reactions by terpinen-4-ol, a main constituent of tea tree oil, in a murine model of oral candidiasis and its suppressive activity to cytokine production of macrophages in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

The Oxane Ring: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The six-membered saturated oxygen-containing heterocycle, the oxane (or tetrahydropyran, THP) ring, has emerged as a cornerstone in contemporary drug design and development. Its inherent stereochemistry, favorable physicochemical properties, and synthetic tractability have cemented its status as a privileged scaffold. This technical guide provides a comprehensive literature review of oxane derivatives in medicinal chemistry, with a focus on their application in oncology, infectious diseases, and neurology. Detailed experimental methodologies, quantitative biological data, and visual representations of key concepts are presented to serve as a valuable resource for professionals in the field.

The Versatility of the Oxane Moiety

The utility of the oxane ring in medicinal chemistry stems from a combination of advantageous features. It can act as a bioisosteric replacement for other cyclic systems like cyclohexane, offering improved solubility and metabolic stability. The oxygen atom can participate in hydrogen bonding interactions with biological targets, enhancing binding affinity and selectivity. Furthermore, the defined chair-like conformation of the oxane ring allows for precise spatial positioning of substituents, facilitating the optimization of drug-target interactions.

Oxane Derivatives in Oncology

The development of novel anticancer agents has significantly benefited from the incorporation of the oxane scaffold. These derivatives have shown promise in targeting key proteins involved in cancer cell proliferation and survival.

FLT3 Inhibitors for Acute Myeloid Leukemia (AML)

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that is frequently mutated in AML, leading to uncontrolled cell growth.[1] Gilteritinib (Xospata®), an approved drug for relapsed or refractory AML with a FLT3 mutation, features a key tetrahydropyran-4-yl)amino moiety.[2] The oxane ring in gilteritinib plays a crucial role in its binding to the ATP pocket of FLT3.

Table 1: In Vitro Activity of Selected FLT3 Inhibitors

| Compound | Cell Line | FLT3 Mutation Status | IC50 (nM) | Reference |

| Quizartinib (AC220) | MV4-11 | FLT3-ITD | 0.31 ± 0.05 | [1] |

| Quizartinib (AC220) | MOLM-13 | FLT3-ITD | 0.62 ± 0.03 | [1] |

| Gilteritinib (ASP2215) | MV4-11 | FLT3-ITD | 0.92 | [1] |

| Midostaurin | MV4-11 | FLT3-ITD | ~10 | [1] |

| Midostaurin | MOLM-13 | FLT3-ITD | ~200 | [1] |

| Sorafenib | MV4-11 | FLT3-ITD | 5 | [1] |

Spliceosome Inhibitors

The spliceosome is a complex machinery responsible for splicing pre-mRNA, and its dysregulation is implicated in various cancers. FR901464 is a natural product containing a tetrahydropyran-spiroepoxide that covalently binds to the spliceosome.[3] Synthetic analogs of FR901464, such as meayamycin, have demonstrated potent antiproliferative activity. A study comparing a tetrahydropyran analog with a tetrahydrofuran analog revealed that the former was three orders of magnitude more potent, highlighting the critical role of the oxane ring in presenting the epoxide warhead to the spliceosome.[3]

Table 2: Antiproliferative Activity of Spliceosome Modulators

| Compound | HCT-116 GI50 (nM) | LS174T GI50 (nM) | A549 GI50 (nM) | Reference |

| Tetrahydrofuran analog 1 | 2200 | 2800 | 2500 | [3] |

| Meayamycin (MAMA) | 0.23 | 0.23 | 0.28 | [3] |

| Meayamycin D (MAMD) | 1.1 | 1.1 | 1.2 | [3] |

| Doxorubicin (DOX) | 18 | 20 | 25 | [3] |

Oxane Derivatives in Infectious Diseases

The unique structural features of the oxane ring have been exploited in the design of potent inhibitors of viral enzymes, particularly for the treatment of Human Immunodeficiency Virus (HIV).

HIV-1 Protease Inhibitors

HIV-1 protease is a crucial enzyme for viral replication, making it a prime target for antiretroviral therapy. Darunavir (Prezista®), a highly effective HIV-1 protease inhibitor, contains a central bis-tetrahydrofuran (bis-THF) moiety. However, research has also explored the use of tetrahydropyran-tetrahydrofuran (Tp-THF) fused rings as P2 ligands to enhance interactions with the protease active site.[4] These modifications aim to improve potency against drug-resistant viral strains.

Table 3: Biological Activity of HIV-1 Protease Inhibitors with Fused Oxane Rings

| Inhibitor | Enzyme Ki (nM) | Antiviral IC50 (nM) | Reference |

| 30b (5-(R)-methoxy Tp-THF) | 0.003 | 0.2 | [4] |

| 30f (5-(R)-hydroxy Tp-THF) | 0.031 | 1.9 | [4] |

| Darunavir | 0.016 | 1.6 | [4] |

Oxane Derivatives in Neurology

The tetrahydropyran scaffold has also found application in the development of therapies for neurological disorders, including depression and neuropathic pain.

Serotonin and Norepinephrine Transporter Inhibitors

Selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs) are widely used antidepressants. The development of novel compounds with improved efficacy and side-effect profiles is an ongoing area of research. A series of substituted tetrahydropyran derivatives have been investigated as potent inhibitors of both the serotonin (SERT) and norepinephrine (NET) transporters.[5]

Agents for Neuropathic Pain

Neuropathic pain is a chronic condition that is often difficult to treat with existing analgesics. Novel tetrahydropyran derivatives have been synthesized and shown to possess significant analgesic and anti-inflammatory activities in vivo.[6] For instance, a hybrid molecule combining a tetrahydropyran scaffold with the non-steroidal anti-inflammatory drug (NSAID) diclofenac exhibited a more than 10-fold lower ED50 value for antinociceptive effect compared to diclofenac alone.[6]

Table 4: Antinociceptive Effect of Tetrahydropyran-NSAID Hybrids

| Compound | Acetic Acid Writhing ED50 (mg/kg) | Reference |

| Diclofenac | 11.2 | [6] |

| Compound 9 (THP-Diclofenac) | 1.0 | [6] |

Experimental Protocols

Synthesis of Gilteritinib Fumarate (Crystalline Form-M)

This protocol describes a method for the preparation of crystalline Gilteritinib fumarate.[2]

-

Add Gilteritinib free base (2 g) to methanol (20 ml) at 25-35°C.

-

Add Fumaric acid (0.21 g) to the mixture and heat to 55 to 60°C.

-

Stir the mixture for 30 minutes at the same temperature.

-

Cool the mixture to 25-30°C and stir for 45 minutes.

-

Filter the resulting solid, wash with methanol, and dry to yield crystalline Gilteritinib fumarate.

FLT3 Kinase Inhibition Assay

This protocol outlines a general procedure for assessing the inhibitory activity of compounds against FLT3 kinase using the ADP-Glo™ Kinase Assay Kit.[7]

-

Prepare solutions of the test compounds, Midostaurin (as a positive control), FLT3-ITD kinase (10 ng/µL), substrate (0.1 mg/mL), and ATP (100 µM) in kinase buffer.

-

Incubate the kinase, substrate, ATP, and test compound/control for 30 minutes.

-

Add the kinase detection reagent and incubate for an additional 15 minutes.

-

Incubate the mixture for 1 hour.

-

Measure the relative luminescence units (RLU) to determine the inhibitory rate.

HIV-1 Protease Inhibition Assay (Fluorometric)

This protocol describes a high-throughput screening assay for HIV-1 protease inhibitors.[8]

-

Prepare test compounds, Pepstatin A (inhibitor control), and HIV-1 Protease solution.

-

In a microplate, add 10 µL of test compounds, inhibitor control, or assay buffer (enzyme control) to respective wells.

-

Incubate the plate at room temperature for 15 minutes.

-

Add 80 µL of the HIV-1 Protease solution to each well.

-

Add 10 µL of the HIV-1 Protease Substrate solution to each well and mix.

-

Immediately measure the fluorescence at Ex/Em = 330/450 nm in kinetic mode for 1-3 hours at 37°C, protected from light.

-

Calculate the rate of reaction from the linear portion of the kinetic curve to determine the percent inhibition.

Norepinephrine Transporter (NET) Binding Assay

This protocol details a competitive radioligand binding assay to determine the affinity of test compounds for the human norepinephrine transporter (hNET).[5]

-

Membrane Preparation: Culture HEK293 cells stably expressing hNET. Harvest the cells, wash, and homogenize in assay buffer. Centrifuge the homogenate and resuspend the membrane pellet in fresh assay buffer.

-

Binding Assay: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and test compound binding.

-

Total Binding: Assay buffer, [³H]Nisoxetine (radioligand), and membrane preparation.

-

Non-specific Binding: Desipramine (a known NET inhibitor), [³H]Nisoxetine, and membrane preparation.

-

Test Compound: Serial dilutions of the test compound, [³H]Nisoxetine, and membrane preparation.

-

-

Incubate the plate.

-

Terminate the binding by rapid filtration through glass fiber filter mats using a cell harvester.

-

Wash the filters with ice-cold wash buffer.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding and plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value.

Visualizing Key Concepts with Graphviz

FLT3 Signaling Pathway and Inhibition by Gilteritinib

Caption: FLT3 signaling pathway and the inhibitory action of Gilteritinib on the constitutively active FLT3-ITD mutant.

General Workflow for a Kinase Inhibitor Screening Assay

Caption: A generalized experimental workflow for screening kinase inhibitors.

Retrosynthetic Analysis of a Tetrahydropyran Core

Caption: Common retrosynthetic disconnections for the synthesis of substituted tetrahydropyran rings.

References

- 1. benchchem.com [benchchem.com]

- 2. WO2022009235A1 - Process for the preparation of gilteritinib fumarate - Google Patents [patents.google.com]

- 3. Synthesis and antiproliferative activity of a tetrahydrofuran analog of FR901464 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, Biological Evaluation and X-ray Structural Studies of HIV-1 Protease Inhibitors Containing Substituted Fused-Tetrahydropyranyl Tetrahydrofuran as P2-Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. High analgesic and anti-inflammatory in vivo activities of six new hybrids NSAIAs tetrahydropyran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Discovery of novel and highly potent small molecule inhibitors targeting FLT3-ITD for the treatment of acute myeloid leukemia using structure-based virtual screening and biological evaluation [frontiersin.org]

- 8. abcam.co.jp [abcam.co.jp]

Methodological & Application

Synthesis of 4-Phenyloxan-4-ol: An Application Note and Laboratory Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed laboratory-scale protocol for the synthesis of 4-Phenyloxan-4-ol, a tertiary alcohol with potential applications in medicinal chemistry and materials science. The synthesis is achieved via a Grignard reaction, a robust and widely utilized method for the formation of carbon-carbon bonds. This protocol outlines the reaction of phenylmagnesium bromide with tetrahydro-4H-pyran-4-one to yield the desired product. Included are comprehensive experimental procedures, a summary of required materials and their properties, safety precautions, and characterization data.

Introduction

This compound (also known as 4-phenyl-tetrahydropyran-4-ol) is a heterocyclic compound featuring a tetrahydropyran ring, a structural motif present in numerous biologically active molecules and natural products. The introduction of a phenyl group and a hydroxyl group at the 4-position creates a chiral center and offers opportunities for further functionalization, making it a valuable building block in organic synthesis. The Grignard reaction provides a straightforward and efficient route to this class of compounds by reacting an organomagnesium halide with a ketone.

Reaction Scheme

The synthesis of this compound proceeds in two main stages: the formation of the Grignard reagent (phenylmagnesium bromide) and the subsequent reaction with the ketone (tetrahydro-4H-pyran-4-one), followed by an acidic workup.

Stage 1: Formation of Phenylmagnesium Bromide

Stage 2: Reaction with Tetrahydro-4H-pyran-4-one and Workup

Data Presentation

Table 1: Physical and Chemical Properties of Reactants and Product

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) |

| Bromobenzene | 108-86-1 | C₆H₅Br | 157.01 | Colorless liquid | -31 | 156 | 1.491 |

| Magnesium Turnings | 7439-95-4 | Mg | 24.31 | Silvery-white solid | 650 | 1090 | 1.738 |

| Tetrahydro-4H-pyran-4-one | 29943-42-8 | C₅H₈O₂ | 100.12 | Colorless liquid | N/A | 166-166.5 | 1.084 |

| Diethyl Ether (anhydrous) | 60-29-7 | C₄H₁₀O | 74.12 | Colorless liquid | -116.3 | 34.6 | 0.713 |

| Hydrochloric Acid (conc.) | 7647-01-0 | HCl | 36.46 | Colorless fuming liquid | -26 | 110 (as azeotrope) | ~1.18 |

| This compound | 81462-07-9 | C₁₁H₁₄O₂ | 178.23 | White solid | ~80-83 | 325.7 (Predicted) | N/A |

Note: Some physical properties for the final product are predicted or based on limited available data and should be confirmed experimentally.

Experimental Protocol

Materials and Equipment:

-

Three-necked round-bottom flask (250 mL)

-

Reflux condenser

-

Dropping funnel (100 mL)

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Inert atmosphere setup (Nitrogen or Argon)

-

Ice bath

-

Separatory funnel (500 mL)

-

Standard laboratory glassware (beakers, Erlenmeyer flasks, graduated cylinders)

-

Rotary evaporator

-

Bromobenzene (purified and dried)

-

Magnesium turnings

-

Iodine crystal (as initiator)

-

Anhydrous diethyl ether

-

Tetrahydro-4H-pyran-4-one

-

Saturated aqueous ammonium chloride solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Hydrochloric acid (1 M)

Procedure:

Part A: Preparation of Phenylmagnesium Bromide (Grignard Reagent)

-

Apparatus Setup: Assemble a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube (containing calcium chloride), and a 100 mL dropping funnel. Flame-dry the entire apparatus under a stream of inert gas (nitrogen or argon) and allow it to cool to room temperature.

-

Initiation: Place magnesium turnings (1.2 equivalents) in the flask. Add a single crystal of iodine to activate the magnesium surface.

-

Solvent and Reactant Addition: Add anhydrous diethyl ether to the flask to cover the magnesium turnings. In the dropping funnel, prepare a solution of bromobenzene (1.0 equivalent) in anhydrous diethyl ether.

-

Reaction Initiation: Add a small portion of the bromobenzene solution from the dropping funnel to the magnesium suspension. The reaction should initiate, as evidenced by the disappearance of the iodine color and the appearance of cloudiness or bubbling. Gentle warming with a heat gun may be necessary to start the reaction.

-

Grignard Reagent Formation: Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

-

Completion: After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent. The resulting solution should be cloudy and greyish-brown.

Part B: Synthesis of this compound

-

Reactant Preparation: In a separate flask, prepare a solution of tetrahydro-4H-pyran-4-one (1.0 equivalent) in anhydrous diethyl ether.

-

Addition of Ketone: Cool the freshly prepared phenylmagnesium bromide solution in an ice bath. Slowly add the solution of tetrahydro-4H-pyran-4-one from the dropping funnel to the stirred Grignard reagent. Maintain the temperature below 10 °C during the addition. A precipitate will form.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride. This will hydrolyze the magnesium alkoxide and dissolve the magnesium salts.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 50 mL).

-